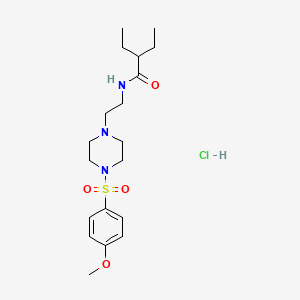
1-(3-(トリフルオロメチル)ピリジン-4-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group.
科学的研究の応用
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
作用機序
Target of Action
The primary targets of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone are currently unknown. This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond
Mode of Action
It’s known that the trifluoromethyl group often contributes to the biological activity of many drugs, possibly by enhancing lipophilicity and metabolic stability .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 233.7±40.0 °C and a density of 1.280±0.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone, it is recommended to be stored in an inert atmosphere at room temperature . .
準備方法
The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone typically involves the following steps:
Fluorination of Pyridine Derivatives: The process begins with the fluorination of pyridine derivatives to introduce the trifluoromethyl group.
Acylation Reaction: The next step involves the acylation of the fluorinated pyridine derivative.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex structures
類似化合物との比較
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can lead to different chemical reactivity and biological activity.
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone: Another similar compound with the trifluoromethyl group at a different position, affecting its chemical properties and applications.
特性
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-4-7(6)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNZLXMNYEVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245522-62-6 |
Source


|
| Record name | 1-[3-(trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387347.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide](/img/structure/B2387353.png)


![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)


![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)
